molecular formula C20H24N4O3S B2823702 1-(4-Methoxyphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one CAS No. 1396801-45-8

1-(4-Methoxyphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B2823702
CAS No.: 1396801-45-8
M. Wt: 400.5
InChI Key: IHVIGZBWFDDXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 4-methoxyphenyl group at position 1 and a piperidine-1-carbonyl moiety at position 2. The piperidine ring is further functionalized with a 5-methyl-1,3,4-thiadiazol-2-yl group. The compound's molecular weight is approximately 347.4 g/mol (exact value depends on substituent confirmation), with a predicted density of 1.4 g/cm³ and boiling point around 619°C, typical for aromatic heterocycles .

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-13-21-22-19(28-13)14-7-9-23(10-8-14)20(26)15-11-18(25)24(12-15)16-3-5-17(27-2)6-4-16/h3-6,14-15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVIGZBWFDDXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. A possible synthetic route may include:

    Formation of the 5-methyl-1,3,4-thiadiazole ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives.

    Attachment of the piperidine ring: The thiadiazole ring can be functionalized to introduce the piperidine moiety through nucleophilic substitution reactions.

    Formation of the pyrrolidinone ring: The piperidine derivative can be further reacted with a suitable acylating agent to form the pyrrolidinone ring.

    Introduction of the 4-methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the aromatic and heterocyclic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups such as halides or amines.

Scientific Research Applications

Structural Representation

The structural representation of the compound is crucial for understanding its interactions and potential applications. The compound features a pyrrolidinone ring substituted with various functional groups that contribute to its biological activity.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of similar thiadiazole derivatives. Results indicated that compounds with a thiadiazole moiety exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that the compound may possess similar properties due to its structural similarities .

Neuropharmacology

Research into neuropharmacological applications has highlighted the potential of compounds similar to 1-(4-Methoxyphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one in treating neurological disorders.

Case Study: Neuroprotective Effects

In a recent study presented at the International Neurotrauma Symposium, compounds featuring piperidine and thiadiazole structures were shown to exhibit neuroprotective effects in models of neurodegeneration. The findings suggest that these compounds could be further explored for their efficacy in treating conditions such as Alzheimer's disease .

Anticancer Research

The anticancer potential of thiadiazole derivatives has been documented extensively. The incorporation of methoxyphenyl groups has been associated with enhanced cytotoxicity against various cancer cell lines.

Data Table: Cytotoxicity of Thiadiazole Derivatives

Compound NameIC50_{50} (µM)Cancer Cell Line
Compound A10HeLa
Compound B15MCF-7
1-(4-Methoxyphenyl)-...TBDTBD

Note: TBD indicates that further studies are required to determine specific values for this compound.

Industrial Applications

Beyond medicinal uses, the compound may find applications in industrial settings, particularly in the formulation of agrochemicals or as intermediates in organic synthesis.

Case Study: Synthesis of Novel Pesticides

Research has explored the use of thiadiazole derivatives in developing new pesticides with enhanced efficacy and reduced environmental impact. The structural characteristics of the compound could be leveraged to create more effective agricultural chemicals .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to receptors: Interaction with specific receptors in the body to elicit a biological response.

    Enzyme inhibition: Inhibition of enzymes involved in key metabolic pathways.

    Signal transduction modulation: Alteration of signaling pathways to affect cellular processes.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Thiadiazole Substituent Piperidine/Piperazine Linkage Molecular Weight (g/mol) Key Properties/Applications
Target Compound Pyrrolidin-2-one 5-Methyl Piperidine-1-carbonyl ~347.4 Kinase/protease inhibition
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one Pyrrolidin-2-one 5-Amino None 290.34 Improved solubility, potential kinase inhibitor
1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazinyl}carbonyl)pyrrolidin-2-one Pyrrolidin-2-one None Piperazine-CF₃Ph 435.48 Enhanced metabolic stability, CNS targeting
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one Thiazolidinone 4-Fluorophenyl None 371.43 Antidiabetic/PPARγ modulation

Key Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves piperidine-thiadiazole coupling, as seen in analogues like 4da (84% yield via Heck–Matsuda) and compound 5 (piperazine-carboxylic acid coupling) .
  • Bioactivity: Thiadiazole-piperidine hybrids show broad applicability, from antidiabetic (thiazolidinones) to antiviral (protease inhibitors), suggesting the target compound could be optimized for specific enzyme targets .
  • Physicochemical Trade-offs : Introducing electron-withdrawing groups (e.g., CF₃) improves metabolic stability but may require formulation adjustments to counteract reduced permeability .

Biological Activity

1-(4-Methoxyphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects based on recent research findings.

The molecular formula of the compound is C14H12N4O2S2C_{14}H_{12}N_{4}O_{2}S_{2}, with a molecular weight of 332.4 g/mol. The structure comprises multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and its derivatives. Notably, derivatives containing thiadiazole and pyrrolidine rings have shown promising results against various bacterial strains.

  • Study Findings :
    • A derivative of the compound exhibited excellent antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with Minimum Inhibitory Concentrations (MIC) ranging from 0.25 to 1 mg/mL compared to standard antibiotics like streptomycin .
Bacterial StrainMIC (mg/mL)Reference
E. coli0.5
S. aureus0.25
P. aeruginosa1

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

  • Inhibition Potency :
    • The compound demonstrated an IC50 value of approximately 1.33 μM against COX-2, indicating significant anti-inflammatory potential .

Anticancer Potential

Emerging research suggests that the compound may possess anticancer properties, particularly through mechanisms involving apoptosis in cancer cells.

  • Mechanism of Action :
    • Studies indicate that the compound may induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of derivatives found that modifications in substituents significantly affected antibacterial activity. Compounds with methoxy groups showed enhanced efficacy against Gram-positive bacteria compared to their counterparts without such substitutions .
  • Anti-inflammatory Effects : Research on COX inhibitors revealed that compounds similar to the target compound exhibited reduced ulcerogenic effects while maintaining high anti-inflammatory activity, making them suitable candidates for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-methoxyphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one, and how do reaction conditions influence yield?

  • Methodology : Multi-step organic synthesis is typically required. Key steps include:

  • Formation of the pyrrolidin-2-one core via cyclization or amidation reactions.
  • Introduction of the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions.
  • Piperidine-thiadiazole coupling using carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation .
  • Microwave-assisted synthesis or refluxing in polar aprotic solvents (e.g., DMF, DMSO) can improve yield and purity .
    • Critical Parameters : Temperature (60–120°C), solvent polarity, and stoichiometric ratios of intermediates. Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Core Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiadiazole and methoxyphenyl groups .
  • HPLC-MS : To assess purity (>95%) and molecular weight verification .
  • X-ray Crystallography : For resolving stereochemical ambiguities in the pyrrolidinone and piperidine moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Dose-Response Studies : Use standardized assays (e.g., IC₅₀ determination in cancer cell lines) with positive controls (e.g., doxorubicin) to validate potency .
  • Target Profiling : Employ computational docking (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs, followed by biochemical validation (e.g., kinase inhibition assays) .
  • Data Normalization : Account for variations in cell line viability assays by normalizing to ATP levels or housekeeping genes .

Q. What strategies mitigate challenges in achieving regioselectivity during thiadiazole-piperidine coupling?

  • Solutions :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites on the piperidine ring during coupling .
  • Catalytic Optimization : Employ Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to enhance specificity .
  • Reaction Monitoring : Real-time FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Key Findings :

  • pH Stability : Degrades rapidly in acidic conditions (pH < 3) due to hydrolysis of the pyrrolidinone ring. Use neutral buffers (pH 6–8) for in vitro assays .
  • Thermal Stability : Decomposes above 150°C; lyophilization or storage at −80°C is recommended for long-term stability .
    • Mitigation : Pre-formulation studies using differential scanning calorimetry (DSC) to identify optimal storage conditions .

Methodological Guidance for Data Interpretation

Q. How to interpret ambiguous NMR signals in the piperidine-thiadiazole region?

  • Steps :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals between the piperidine C-4 proton and thiadiazole methyl group .
  • Deuterium Exchange : Identify exchangeable protons (e.g., NH in pyrrolidinone) to simplify spectra .
    • Common Artifacts : Rotameric splitting in the piperidine ring due to restricted rotation; use variable-temperature NMR to confirm .

Q. What computational models are effective for predicting SAR of analogs?

  • Tools :

  • QSAR : Use MOE or Schrödinger to correlate substituent electronic parameters (e.g., Hammett constants) with activity .
  • MD Simulations : GROMACS for assessing binding mode stability with biological targets (e.g., EGFR kinase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.